![molecular formula C11H19ClO3S B2528993 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride CAS No. 2168728-67-2](/img/structure/B2528993.png)

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

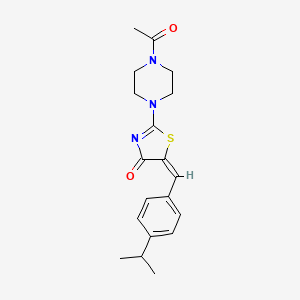

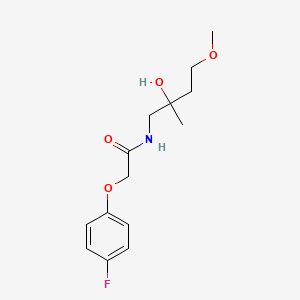

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a chemical compound with the molecular weight of 266.79 . It is also known by its IUPAC name, (1-oxaspiro [4.6]undecan-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is 1S/C11H19ClO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a compound with a molecular weight of 266.79 . It is a solid at room temperature .科学的研究の応用

Synthetic Approaches and Chemical Synthesis

The chemical structure of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride plays a pivotal role in the synthesis of spiroaminals, a class of compounds with significant biological activities. These compounds, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are challenging targets due to their unique skeletons and potential applications in various fields of chemistry and biology. Research by Sinibaldi and Canet (2008) provides a comprehensive overview of strategies developed for the synthesis of these spiroaminals, underlining their importance in both natural and synthetic products with biological activities (Sinibaldi & Canet, 2008).

Chirality and Asymmetric Synthesis

The compound's structure is also instrumental in achieving asymmetric synthesis, as demonstrated by Takemoto and colleagues (1994). They accomplished asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related spiro[4.6]undecanes through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This work highlights the compound's capacity for chirality preservation and its implications in the field of asymmetric synthesis (Takemoto et al., 1994).

Conformational Analysis

In another research area, Deslongchamps and Pothier (1990) focused on the conformational analysis of 1-oxaspiro[5.5]undecanes, revealing insights into the endo and exo anomeric effects in acetals. Their study, employing 13C nuclear magnetic resonance spectroscopy, underscores the significance of these effects in determining the conformational behavior of spiro compounds. This research adds to the understanding of the compound's structural dynamics and its implications for chemical behavior and reactivity (Deslongchamps & Pothier, 1990).

Spiroacetal Formation and Biosynthesis

Furthermore, the study of spiroacetal biosynthesis in various Bactrocera species by Fletcher et al. (2002) utilized 1,7-dioxaspiro[5.5]undecane derivatives to investigate the origins of oxygen atoms in these compounds. Their research unveiled novel pathways in spiroacetal biosynthesis, highlighting the role of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride derivatives in elucidating biosynthetic processes. This study not only contributes to our understanding of spiroacetal biosynthesis in nature but also opens avenues for synthesizing biologically relevant compounds (Fletcher et al., 2002).

作用機序

Safety and Hazards

The safety information available indicates that 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

1-oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDOYXWVLMTUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCC(O2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)